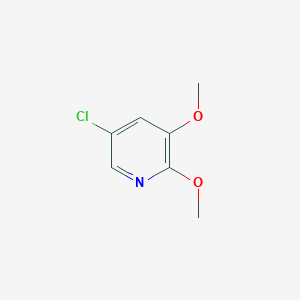

5-Chloro-2,3-dimethoxypyridine

Description

BenchChem offers high-quality 5-Chloro-2,3-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWLHIOCWSARHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625995 | |

| Record name | 5-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284040-73-9 | |

| Record name | 5-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2,3-dimethoxypyridine

The following technical guide details the chemical identity, synthetic utility, and handling of 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9). This document is structured for researchers in medicinal chemistry and process development.

A Critical Scaffold for Heterocyclic Functionalization

Executive Summary

5-Chloro-2,3-dimethoxypyridine is a highly functionalized pyridine building block characterized by an electron-rich core (dimethoxy substitution) paired with a reactive electrophilic handle (C5-chlorine).[1] It serves as a pivotal intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and proton pump inhibitors (PPIs), where the pyridine ring modulates solubility and metabolic stability. This guide explores its physicochemical profile, validated synthetic routes, and reactivity patterns in palladium-catalyzed cross-couplings.

Part 1: Chemical Identity & Physicochemical Profile[2]

| Property | Data |

| Chemical Name | 5-Chloro-2,3-dimethoxypyridine |

| CAS Number | 284040-73-9 |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water |

| LogP (Predicted) | ~2.0 (Lipophilic, suitable for CNS penetration) |

| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen is less basic due to Cl-inductivity) |

| Storage | Inert atmosphere, 2–8°C (Hygroscopic potential) |

Structural Insight: The molecule features two methoxy groups at positions 2 and 3. The 2-methoxy group is a strong electron donor by resonance, activating the ring. The 3-methoxy group provides steric bulk and further electron density. The 5-chloro substituent is strategically placed para to the 2-methoxy group, making it an ideal candidate for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nitrogen lone pair.

Part 2: Synthetic Pathways[3]

The synthesis of 5-Chloro-2,3-dimethoxypyridine can be approached via two primary strategies: Nucleophilic Aromatic Substitution (SₙAr) (Industrial Route) or Electrophilic Chlorination (Laboratory Route).

Route A: SₙAr Displacement (Scalable)

This method utilizes 5-chloro-2,3-difluoropyridine as a precursor.[1] The fluorine atoms at positions 2 and 3 are highly susceptible to nucleophilic attack by methoxide due to the electron-deficient nature of the pyridine ring, further activated by the inductive effect of the chlorine.

-

Precursor: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1][2]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.

-

Mechanism: Sequential displacement. The C2-fluorine is displaced first (ortho to nitrogen, most activated), followed by the C3-fluorine under forcing conditions.

-

Advantage: High regioselectivity and yield; avoids isomer formation common in direct chlorination.

Route B: Direct Electrophilic Chlorination

Starting from 2,3-dimethoxypyridine, the C5 position is electronically activated (para to C2-OMe).

-

Precursor: 2,3-Dimethoxypyridine.

-

Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.

-

Conditions: 50–80°C.

-

Selectivity: High preference for C5 over C6 due to steric hindrance at C4 and electronic activation rules.

Figure 1: Dual synthetic pathways for accessing the 5-Chloro-2,3-dimethoxypyridine scaffold.

Part 3: Reactivity & Applications in Drug Discovery

The 5-chloro-2,3-dimethoxypyridine scaffold acts as a "chassis" for building complex bioactive molecules. Its reactivity profile is defined by three distinct zones:

-

C5-Position (The Handle):

-

Suzuki-Miyaura Coupling: The chloride is a competent electrophile for palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This is the primary method for extending the carbon skeleton.

-

Buchwald-Hartwig Amination: Allows introduction of amines, crucial for tuning solubility and H-bond donor/acceptor profiles in kinase inhibitors.

-

Note: While aryl chlorides are generally less reactive than bromides, the electron-rich nature of the dimethoxy ring may require active catalytic systems (e.g., Pd(OAc)₂/SPhos or Pd₂dba₃/XPhos) to facilitate oxidative addition.

-

-

C6-Position (The Ortho-Lithiation Site):

-

Directed Ortho Metalation (DoM): Treatment with n-butyllithium (n-BuLi) or LiTMP can deprotonate C6 (ortho to Nitrogen). However, care must be taken to avoid Lithium-Halogen exchange at C5.

-

Strategy: If C5 functionalization is desired first, perform Suzuki coupling. If C6 functionalization is needed, use a hindered base (LiTMP) at -78°C to favor deprotonation over Cl-displacement.

-

-

Methoxy Groups (The Masked Hydroxyls):

-

Selective Demethylation: The 3-methoxy group can often be selectively demethylated using Lewis acids (BBr₃ or AlCl₃) due to the "relief of strain" or chelation effects, yielding a 3-hydroxy-2-methoxypyridine. This unmasks a hydrogen bond donor.

-

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2,3-dimethoxypyridine

Objective: To validate the reactivity of the C5-chloride handle.

Reagents:

-

5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%) (Ligand is critical for activating the aryl chloride)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyridine substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Degassing: Add the Toluene/Water solvent mixture. Sparge with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (biaryl product) should appear.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Why this works: The use of SPhos (a Buchwald ligand) creates an electron-rich Palladium species capable of inserting into the C-Cl bond of the electron-rich pyridine ring, which is typically a sluggish substrate for older generation catalysts like Pd(PPh₃)₄.

Part 5: Safety & Handling (SDS Summary)

-

Hazards:

-

Precautions:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents.

-

-

Disposal: Dispose of as halogenated organic waste.

References

-

Chemical Identity & Properties

- Synthetic Precursors (Difluoro Route): Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

Palladium Coupling Methodology (General Pyridine Chlorides)

-

BenchChem.[4] Application Notes: Suzuki-Miyaura Coupling of Chloropyridines.

-

- Commercial Availability & CAS Verification: Sigma-Aldrich. 5-Chloro-2,3-dimethoxypyridine Product Page.

Sources

- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

5-Chloro-2,3-dimethoxypyridine molecular weight

Technical Monograph: 5-Chloro-2,3-dimethoxypyridine

Executive Summary

5-Chloro-2,3-dimethoxypyridine (Formula: C

This guide provides a definitive breakdown of its molecular weight properties, a self-validating synthesis protocol, and a strategic analysis of its reactivity in drug design.[1][2][3]

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is critical for stoichiometry in synthesis and mass spectrometry (MS) validation.[1][2][3] The following data is derived from standard atomic weights (IUPAC).

Table 1: Molecular Identity & Physical Constants

| Property | Value | Technical Context |

| IUPAC Name | 5-Chloro-2,3-dimethoxypyridine | Official nomenclature |

| Molecular Formula | C | Stoichiometric basis |

| Average Molecular Weight | 173.597 g/mol | Used for molarity calculations in the lab.[1] |

| Monoisotopic Mass | 173.024356 Da | Critical: Use this exact value for High-Res MS (HRMS) matching ( |

| Isotopic Pattern | M (100%), M+2 (32%) | Distinctive 3:1 ratio due to Chlorine ( |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS-penetrant library design.[1][2][3] |

| H-Bond Acceptors | 3 (N, O, O) | Interaction points for protein binding pockets.[1][2][3] |

Analyst Note: When analyzing LC-MS data, do not confuse the Average MW (173.6) with the Monoisotopic Mass (173.02).[1][2][3] The M+H peak in positive mode ESI will appear at 174.03 Da .[1][2][3]

Synthetic Methodology: A Self-Validating Protocol

While direct chlorination of 2,3-dimethoxypyridine is possible, it often yields regiochemical mixtures (C5 vs. C6 isomers).[1][2][3] The most robust, "self-validating" route involves the O-methylation of 5-chloro-2,3-dihydroxypyridine .[1] This approach guarantees the position of the chlorine atom before the final step, eliminating regioselectivity concerns during the final alkylation.[1][2][3]

Protocol: O-Methylation via Nucleophilic Substitution

-

Precursor: 5-Chloro-2,3-dihydroxypyridine (derived from 2-amino-5-chloropyridine via diazotization/hydrolysis [1]).[1][2][3][4]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1][2][3]

-

Base: Potassium Carbonate (K

CO

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask under N

atmosphere, suspend 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous K -

Activation: Stir at ambient temperature for 30 minutes. Causality: This allows the base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide-like anions.[1][2][3]

-

Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide (2.2 eq) dropwise.[1][2][3]

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.[1][2][3] Dry over Na

SO -

Purification: Flash column chromatography (Silica gel).

Structural Reactivity & Logic

The utility of 5-Chloro-2,3-dimethoxypyridine lies in its orthogonal reactivity.[1][2] The diagram below illustrates how this scaffold serves as a divergence point in Medicinal Chemistry.

Figure 1: Divergent synthesis pathways.[1][2][3] The C5-Cl bond is the primary vector for increasing molecular complexity via cross-coupling, while the methoxy groups can be modified to alter solubility or hydrogen bonding capability.

Mechanistic Insight:

-

C5-Chlorine (The Handle): Pyridines are electron-deficient.[1][2][3] However, the 2,3-dimethoxy groups push electron density into the ring.[1][2][3] This makes the C5-Cl bond less reactive toward oxidative addition than a standard chloropyridine, often requiring electron-rich ligands (e.g., SPhos, XPhos) on the Palladium catalyst for successful Suzuki coupling [2].[1][2]

-

C2-Methoxy (The Liability): The C2 position is susceptible to nucleophilic attack (SnAr) because it is ortho to the ring nitrogen.[1][2][3][5] In highly acidic media (e.g., HCl), the 2-OMe can hydrolyze to the 2-pyridone tautomer.[1][2]

Application in Drug Discovery

In the context of drug development, this molecule is frequently used as a bioisostere for phenyl rings to improve metabolic stability and solubility.[1][2][3]

-

Metabolic Blocking: Placing a Chlorine at C5 blocks the position most susceptible to CYP450-mediated oxidation in comparable phenyl systems.[1][2][3]

-

GPCR Ligands: Pyridine derivatives are privileged structures in G-protein-coupled receptor (GPCR) agonists, such as GPR119 agonists for type 2 diabetes [3].[1][2][3][6] The 2,3-substitution pattern mimics the catechol motif found in many adrenergic ligands but without the rapid metabolic degradation of catechols.[1][2]

References

-

Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine (CN101830845A).[1][2][3] Retrieved from .[1][2][3]

-

BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from .[1][2][3]

-

PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)...[1][2][3] (BMS-903452).[1][2][3][7] J Med Chem. 2014.[1][2][3] Retrieved from .[1][2][3]

-

PubChem. 5-Chloro-2,3-difluoropyridine (Analogous Physical Data Source).[1][2][3] Retrieved from .[1][2][3]

-

Sigma-Aldrich. 5-Chloro-2-methoxypyridine (Reference for C-Cl/C-OMe bond properties).[1][2][3] Retrieved from .[1][2][3]

Sources

- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Process For The Preparation Of Chloro Derivative Of Pantoprazole [quickcompany.in]

5-Chloro-2,3-dimethoxypyridine solubility data

Title: Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9)

Executive Summary

5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced pharmaceutical agents, including specific proton pump inhibitors (PPIs) and anticancer scaffolds (e.g., Gimeracil analogs). Despite its significance in process chemistry, public experimental solubility data is sparse.[1]

This technical guide addresses that gap by defining a robust solubility determination protocol . It synthesizes physicochemical predictions with a validated experimental workflow for generating solubility curves, applying thermodynamic models (Modified Apelblat,

Physicochemical Characterization

Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.[1]

| Property | Data | Source/Validation |

| Chemical Name | 5-Chloro-2,3-dimethoxypyridine | IUPAC |

| CAS Number | 284040-73-9 | ChemicalBook / BLD Pharm [1, 2] |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 173.60 g/mol | Calculated |

| Physical State | Solid (Crystalline Powder) | Observed in synthesis [3] |

| Predicted LogP | ~1.8 – 2.2 | Est. from 2-chloropyridine (1.22) + 2x OMe |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 3 (N, 2x O) | Structure Analysis |

Solubility Prediction: Based on the dielectric constants and Hansen Solubility Parameters (HSP) of the functional groups:

-

High Solubility: Aprotic polar solvents (THF, Ethyl Acetate, DCM).[1]

-

Temperature-Dependent Solubility (Ideal for Crystallization): Alcohols (Methanol, Ethanol, Isopropanol).[1]

-

Low Solubility: Water (Hydrophobic aromatic ring + chloro substituent).[1]

Experimental Protocol: Solubility Determination

To generate the missing solubility data (

Workflow: Dynamic Laser Monitoring Method

-

Preparation: Weigh a precise mass (

) of 5-Chloro-2,3-dimethoxypyridine into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of solvent (e.g., Methanol).[1] -

Equilibration: Stir at constant speed (e.g., 400 rpm).

-

Temperature Ramp: Heat slowly (

) while monitoring laser transmittance through the solution. -

Detection: The temperature at which transmittance maximizes (clear solution) is recorded as the saturation temperature (

).[1] -

Iteration: Add more solute to the same vessel and repeat to generate the full curve.

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Once experimental data is generated, it must be correlated using thermodynamic models to calculate enthalpy (

Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pyridine derivatives [4].[1]

- : Mole fraction solubility of 5-Chloro-2,3-dimethoxypyridine.

- : Absolute temperature (K).[1][3]

- : Empirical parameters derived from regression.

Model 2: Van't Hoff Equation

Used to determine the thermodynamic functions of the dissolution process.[1][2][3]

[1]-

Interpretation:

Thermodynamic Analysis Workflow

Figure 2: Thermodynamic modeling workflow for process data analysis.

Process Application: Recrystallization Strategy

For 5-Chloro-2,3-dimethoxypyridine, the goal is often purification from the 6-chloro isomer or inorganic salts.

Recommended Solvent System:

-

Primary Solvent: Methanol or Ethanol (High solubility at boiling, moderate at RT).[1]

-

Anti-Solvent: Water (Low solubility).[1]

Crystallization Protocol:

-

Dissolution: Dissolve crude solid in Methanol at

(near reflux) to reach 90% saturation. -

Filtration: Hot filtration to remove insoluble inorganic salts.[1]

-

Cooling: Linearly cool to

. The Metastable Zone Width (MSZW) must be determined to prevent spontaneous nucleation (oiling out).[1] -

Anti-Solvent Addition: Slowly add water to drive yield, maintaining the operation point within the MSZW.

References

-

BLD Pharm. (2024).[1] Product Analysis: 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9).[4][5] Retrieved from

-

ChemicalBook. (2024).[1][6] Chemical Properties and Safety Data: 5-Chloro-2,3-dimethoxypyridine. Retrieved from [1]

-

Combi-Blocks. (2024). Safety Data Sheet: 5-Chloro-2,3-dimethoxypyridine. Retrieved from [1]

-

Wang, J., et al. (2021).[1] "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Molecular Liquids. (Methodological Reference for Pyridine Derivatives).

Sources

- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. sid.ir [sid.ir]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 5-Chloro-2,3-dimethoxypyridine [myskinrecipes.com]

- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been developed to provide comprehensive safety and handling information for 5-Chloro-2,3-dimethoxypyridine. Due to a lack of publicly available safety data for this specific compound, the following recommendations are extrapolated from safety data sheets (SDS) and toxicological profiles of structurally analogous compounds, including other chlorinated and methoxylated pyridines. It is imperative that this information is used as a foundation for a thorough risk assessment conducted by qualified personnel before any handling or use of this substance.

Introduction: The Significance of 5-Chloro-2,3-dimethoxypyridine in Medicinal Chemistry

5-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative that holds considerable interest as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The unique arrangement of its chloro and dimethoxy functional groups on the pyridine ring makes it a versatile intermediate for introducing this scaffold into larger molecular frameworks. Its structural motifs are found in a variety of biologically active compounds, making the understanding of its safe handling paramount for researchers engaged in novel drug discovery and development.

This guide provides a detailed overview of the inferred safety profile of 5-Chloro-2,3-dimethoxypyridine, comprehensive handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: An Inferred Profile

Based on the known hazards of structurally similar compounds, 5-Chloro-2,3-dimethoxypyridine should be treated as a hazardous substance. The primary anticipated hazards are summarized below.

Globally Harmonized System (GHS) Classification (Inferred)

The following GHS classifications are inferred from analogous compounds such as 5-Chloro-2,3-difluoropyridine and 5-Chloro-2-methoxypyridine[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

-

Flammable Liquid (Category 3/4): Potentially a flammable liquid and vapor, depending on its flash point.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): May be harmful to aquatic life with long-lasting effects[1].

Physical and Chemical Properties (Comparative Data)

Since specific data for 5-Chloro-2,3-dimethoxypyridine is unavailable, the table below presents data for structurally related compounds to provide context.

| Property | 5-Chloro-2,3-difluoropyridine | 5-Chloro-2-methoxypyridine | 2-(Chloromethyl)-3,4-dimethoxypyridine HCl |

| Molecular Formula | C₅H₂ClF₂N | C₆H₆ClNO | C₈H₁₁Cl₂NO₂ |

| Molecular Weight | 149.52 g/mol [1] | 143.57 g/mol | 224.08 g/mol [2] |

| Physical State | Liquid[3] | Liquid | Solid[4] |

| Boiling Point | 135 °C[3] | 181-182 °C | N/A |

| Flash Point | 40 °C[3] | 53.3 °C | N/A |

| Density | 1.44 g/mL[3] | 1.193 g/mL at 25 °C | N/A |

Core Principles of Safe Handling

A multi-layered approach to safety is essential when working with 5-Chloro-2,3-dimethoxypyridine. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the handler from the hazardous substance.

-

Chemical Fume Hood: All handling of 5-Chloro-2,3-dimethoxypyridine, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly[5].

Administrative Controls: Standard Operating Procedures

Clear and robust protocols are crucial for ensuring consistent safe practices.

-

Restricted Access: The area where 5-Chloro-2,3-dimethoxypyridine is handled should be clearly demarcated, with access restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory[6]. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Labeling: All containers of 5-Chloro-2,3-dimethoxypyridine must be clearly labeled with its identity and associated hazards.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility chart.

-

Body Protection: A fully buttoned laboratory coat must be worn.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Workflow: A Risk Assessment Framework

The following diagram illustrates a logical workflow for conducting a risk assessment before using 5-Chloro-2,3-dimethoxypyridine in an experimental setting.

Caption: A stepwise process for assessing and mitigating risks associated with handling 5-Chloro-2,3-dimethoxypyridine.

Detailed Protocols for Safe Operations

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Handling and Use

-

Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

-

Weighing and Transferring: Conduct all weighing and transferring of the solid or liquid compound within the fume hood. Use a spatula for solids and a pipette or syringe for liquids.

-

Reaction Setup: Set up reactions in the fume hood. Ensure that all glassware is properly secured.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly.

Spill Response

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the material.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

-

All waste containing 5-Chloro-2,3-dimethoxypyridine must be collected in a designated, labeled, and sealed container.

-

Dispose of hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures and First Aid

In case of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While 5-Chloro-2,3-dimethoxypyridine is a valuable compound in chemical synthesis, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the principles of engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

-

Schrodinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

-

ResearchGate. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

-

ACS Omega. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

European Industrial Gases Association (EIGA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

Sources

- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxypyridine

Introduction

5-Chloro-2,3-dimethoxypyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common motif in a variety of biologically active molecules. The precise arrangement of the chloro and dimethoxy substituents on the pyridine ring allows for targeted modifications and the fine-tuning of physicochemical properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 5-Chloro-2,3-dimethoxypyridine, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the underlying chemical principles, experimental causality, and provides detailed, actionable protocols.

Strategic Approach to Synthesis: A Two-Step Process

The most effective and logical synthetic strategy for 5-Chloro-2,3-dimethoxypyridine involves a two-step process, commencing with the formation of a key intermediate, 2,3,5-trichloropyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the two methoxy groups.

Caption: Overall synthetic strategy for 5-Chloro-2,3-dimethoxypyridine.

This approach is predicated on the well-established reactivity of pyridine rings and the principles of nucleophilic aromatic substitution, which allow for the selective replacement of chloro substituents.

Part 1: Synthesis of the Key Intermediate: 2,3,5-Trichloropyridine

The synthesis of 2,3,5-trichloropyridine is a critical first step. Various methods have been reported, often starting from simpler pyridine derivatives.[1] A common and effective approach involves the direct chlorination of a suitable pyridine precursor. For the purpose of this guide, we will focus on a method that exemplifies the principles of electrophilic aromatic substitution on the pyridine ring.

One synthetic route starts from 2-aminopyridine. The amino group activates the pyridine ring towards electrophilic substitution, but its presence requires a multi-step sequence to achieve the desired trichlorinated product. A patented method describes the chlorination of 2-aminopyridine to yield 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group, ultimately yielding 2,3,5-trichloropyridine.[2]

Reaction Pathway for 2,3,5-Trichloropyridine Synthesis

Caption: Synthesis of 2,3,5-Trichloropyridine from 2-Aminopyridine.

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine

This protocol is based on the general principles outlined in the patent literature.[2]

Materials:

-

2-Aminopyridine

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Appropriate solvents (e.g., acetic acid, water)

Procedure:

-

Dichlorination of 2-Aminopyridine: Dissolve 2-aminopyridine in a suitable solvent, such as glacial acetic acid. Introduce the chlorinating agent portion-wise while carefully controlling the temperature. The reaction is typically exothermic. Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC) until the starting material is consumed.

-

Isolation of 2-Amino-3,5-dichloropyridine: Upon completion, the reaction mixture is carefully quenched, and the product is isolated by precipitation or extraction. Purification can be achieved by recrystallization.

-

Diazotization of 2-Amino-3,5-dichloropyridine: Suspend the purified 2-amino-3,5-dichloropyridine in a cold aqueous solution of hydrochloric acid. Add a solution of sodium nitrite dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The evolution of nitrogen gas will be observed.

-

Work-up and Purification: After the addition is complete and gas evolution has ceased, the reaction mixture is typically heated to ensure complete reaction. The crude 2,3,5-trichloropyridine is then isolated by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by distillation or chromatography.

Part 2: Regioselective Dimethoxylation of 2,3,5-Trichloropyridine

The conversion of 2,3,5-trichloropyridine to 5-Chloro-2,3-dimethoxypyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. The success of this synthesis hinges on the regioselective replacement of the chlorine atoms at the 2- and 3-positions, while leaving the chlorine at the 5-position intact.

Understanding the Mechanism and Regioselectivity

Nucleophilic aromatic substitution on pyridine is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and makes the carbon atoms susceptible to nucleophilic attack.[3] The positions ortho (2 and 6) and para (4) to the nitrogen are particularly activated because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.

In the case of 2,3,5-trichloropyridine, the 2-position is the most activated site for the initial nucleophilic attack by the methoxide ion.

Step 1: Initial Methoxylation at the 2-Position

The methoxide ion attacks the C-2 carbon, leading to the formation of a Meisenheimer-like intermediate. The negative charge is stabilized by resonance, including delocalization onto the ring nitrogen. Subsequent loss of the chloride ion restores the aromaticity and yields 2-methoxy-3,5-dichloropyridine.

Step 2: Second Methoxylation at the 3-Position

The introduction of the first methoxy group at the 2-position influences the reactivity of the remaining chloro substituents. While the 5-position is meta to the nitrogen and thus less activated, the 3-position is now adjacent to an electron-donating methoxy group. However, a key factor that can drive the regioselectivity of the second substitution is the potential for the sodium ion from the sodium methoxide to coordinate with the oxygen of the newly introduced methoxy group and the nitrogen of the pyridine ring. This coordination can create a favorable steric and electronic environment for the incoming methoxide nucleophile to attack the adjacent 3-position. This type of ortho-directing effect through chelation with the alkali metal counter-ion has been observed in similar systems.[4]

Caption: Proposed mechanism for the sequential dimethoxylation of 2,3,5-Trichloropyridine.

Experimental Protocol: Synthesis of 5-Chloro-2,3-dimethoxypyridine

The following is a representative protocol constructed from procedures for similar nucleophilic aromatic substitution reactions on chloropyridines.

Materials:

-

2,3,5-Trichloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard work-up reagents (water, organic solvent for extraction, brine, drying agent like MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trichloropyridine in an anhydrous polar aprotic solvent such as DMF or DMSO.

-

Addition of Sodium Methoxide: Add at least two equivalents of sodium methoxide to the solution. The addition may be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically in the range of 80-120 °C. The optimal temperature and reaction time will need to be determined empirically, but a duration of several hours is common. Monitor the progress of the reaction by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a larger volume of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine to remove any remaining DMF/DMSO and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The final purification of 5-Chloro-2,3-dimethoxypyridine can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary

The following table summarizes the key reactants, products, and expected outcomes for the synthesis of 5-Chloro-2,3-dimethoxypyridine. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | 2-Aminopyridine | Chlorinating agent, NaNO₂, CuCl | 2,3,5-Trichloropyridine | 60-75 | >95 (after purification) |

| 2 | 2,3,5-Trichloropyridine | Sodium methoxide, DMF/DMSO | 5-Chloro-2,3-dimethoxypyridine | 70-85 | >98 (after purification) |

Conclusion

The synthesis of 5-Chloro-2,3-dimethoxypyridine presented in this guide is a robust and logical approach that leverages fundamental principles of organic chemistry. The two-step sequence, involving the initial synthesis of 2,3,5-trichloropyridine followed by a regioselective nucleophilic aromatic substitution, provides an efficient route to this valuable building block. A thorough understanding of the SNAr mechanism and the factors governing regioselectivity is paramount for the successful execution and optimization of this synthesis. The provided protocols offer a solid foundation for researchers to produce 5-Chloro-2,3-dimethoxypyridine for applications in drug discovery and development.

References

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.

- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.

- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents.

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - ResearchGate. Available at: [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides - ResearchGate. Available at: [Link]

-

Reaction between chlorobenzene and sodium methoxide to produce anisole - Stack Exchange. Available at: [Link]

-

Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds - ACS Publications. Available at: [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - Rasayan J. Chem. Available at: [Link]

-

Data And Report Submission - Nucleophilic Aromatic Substitution Reaction 3,4-Dichloronitrobenzene with Sodium Methoxide Lab preformed online - Chegg. Available at: [Link]

-

Copyright Catalyst Education 2020 - Homework For You. Available at: [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]

-

The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]

-

Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - European Patent Office. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

Sources

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 3. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Analytical Scientist's Guide to 5-Chloro-2,3-dimethoxypyridine: A Structural Elucidation Whitepaper

Abstract

5-Chloro-2,3-dimethoxypyridine is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its specific reactivity and structural contributions to complex active pharmaceutical ingredients (APIs). A comprehensive understanding of its structural and chemical properties is paramount for ensuring the purity, stability, and overall quality of downstream products. This technical guide provides an in-depth structural analysis of 5-Chloro-2,3-dimethoxypyridine, moving beyond routine quality control to offer a foundational understanding for researchers, scientists, and drug development professionals. We will explore its electronic and steric characteristics through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide outlines robust chromatographic methods for purity assessment and discusses the implications of its structural features on its reactivity and potential impurity profile.

Introduction: The Strategic Importance of a Substituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in critical biological interactions.[1] The specific functionalization of 5-Chloro-2,3-dimethoxypyridine (CAS No: 284040-73-9), featuring a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions, creates a molecule with a unique combination of reactivity and conformational properties. The electron-withdrawing nature of the chlorine atom, coupled with the electron-donating and sterically influential methoxy groups, dictates its utility as a versatile building block. A thorough structural characterization is not merely an academic exercise; it is a critical component of risk management in drug development, ensuring process control and final product quality.

Core Structural Analysis: A Spectroscopic Deep Dive

A definitive structural analysis relies on the synergistic interpretation of data from multiple analytical techniques. Given the absence of extensive publicly available data for this specific molecule, we will employ a predictive approach grounded in established spectroscopic principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of an organic compound in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

The predicted ¹H NMR spectrum of 5-Chloro-2,3-dimethoxypyridine in CDCl₃ reveals a distinct set of signals corresponding to the aromatic protons and the methoxy groups.

-

Aromatic Protons: The pyridine ring contains two protons. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) will appear as distinct signals. Due to the anisotropic effect of the pyridine ring and the influence of the adjacent chloro and methoxy substituents, their chemical shifts are predicted to be in the aromatic region, likely between δ 7.0 and 8.5 ppm. The chlorine at C-5 will exert an influence on the chemical shift of H-4 and H-6.

-

Methoxy Protons: The two methoxy groups at C-2 and C-3 are chemically non-equivalent and are therefore expected to appear as two distinct singlets. Their chemical shifts are predicted to be in the range of δ 3.8 to 4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2,3-dimethoxypyridine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~ 7.5 - 7.8 | d |

| H-6 | ~ 8.0 - 8.3 | d |

| OCH₃ (at C-2) | ~ 3.9 - 4.1 | s |

| OCH₃ (at C-3) | ~ 3.8 - 4.0 | s |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.[2][3]

The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution in the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2,3-dimethoxypyridine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~ 158 - 162 |

| C-3 | ~ 140 - 144 |

| C-4 | ~ 125 - 129 |

| C-5 | ~ 130 - 134 |

| C-6 | ~ 145 - 149 |

| OCH₃ (at C-2) | ~ 54 - 58 |

| OCH₃ (at C-3) | ~ 52 - 56 |

Note: These predictions are based on established principles for substituted pyridines.[4][5]

Caption: A plausible fragmentation pathway for 5-Chloro-2,3-dimethoxypyridine.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. This ensures that the analyzed compound is pure. [6]3. Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analysis: Perform a full scan analysis to identify the molecular ion and its isotopic pattern.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Key Predicted FTIR Absorption Bands for 5-Chloro-2,3-dimethoxypyridine

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2950 - 2850 | C-H stretch (aliphatic, from OCH₃) | Medium to Strong |

| 1600 - 1450 | C=C and C=N ring stretching (pyridine ring) | Strong |

| 1250 - 1000 | C-O stretch (aryl ether) | Strong |

| 850 - 750 | C-Cl stretch | Medium to Strong |

Note: These are characteristic regions for the specified functional groups. [1][7]

Purity and Impurity Profiling: A Chromatographic Approach

In a drug development context, understanding the purity of an intermediate is as crucial as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. [8][9]

Developing a Robust RP-HPLC Method

A reversed-phase HPLC (RP-HPLC) method is ideal for resolving 5-Chloro-2,3-dimethoxypyridine from potential starting materials, by-products, and degradation products.

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which provides good retention for moderately polar compounds.

-

Mobile Phase Selection:

-

Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate buffer.

-

Phase B: Acetonitrile or Methanol.

-

-

Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the main peak and identify any impurities. [10]4. Optimization: Adjust the gradient slope around the elution time of the main peak to improve the resolution between it and any closely eluting impurities.

-

Detection: Use a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: A logical workflow for developing a robust HPLC purity method.

Conclusion: From Structure to Synthesis Control

The comprehensive structural analysis of 5-Chloro-2,3-dimethoxypyridine, achieved through the integration of NMR, MS, and FTIR spectroscopy, provides a robust foundation for its application in pharmaceutical development. The predictive data and analytical protocols outlined in this guide serve as a blueprint for its characterization, enabling scientists to confirm its identity, establish its purity profile, and ultimately, ensure the quality and consistency of the final API. This deep structural understanding is not merely a quality control measure but a strategic tool that informs process development, impurity management, and regulatory compliance.

References

-

Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Specificity chromatogram and mass spectra of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and pantoprazole. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]

-

ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. [Link]

-

University of Illinois. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of .... [Link]

-

ACS Omega. (2025, July 22). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. [Link]

-

ChemRxiv. (2022, June 29). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

NIH. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

NIST WebBook. (n.d.). 5-Chloro-2-methoxypyrimidine. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

-

Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scispace.com [scispace.com]

- 10. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dimethoxypyridine

Introduction

5-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its structural motifs are present in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for its application in novel synthesis and as a building block for complex molecular architectures. This guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,3-dimethoxypyridine, offering insights into its structural confirmation and purity assessment.

Due to the limited availability of experimental spectra in the public domain, this guide utilizes highly reliable computational prediction methodologies to generate the spectroscopic data presented herein. These predictions are grounded in extensive databases of experimental results and sophisticated algorithms, providing a robust foundation for the interpretation of the compound's spectral characteristics.[1][2][3] This approach not only offers valuable insights into the expected spectroscopic behavior of 5-Chloro-2,3-dimethoxypyridine but also serves as a practical guide for the analysis of newly synthesized batches of this and structurally related compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Chloro-2,3-dimethoxypyridine possesses a pyridine ring substituted with a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions.

Figure 1: 2D structure of 5-Chloro-2,3-dimethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For 5-Chloro-2,3-dimethoxypyridine, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: A Generalized Approach for NMR Analysis

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound like 5-Chloro-2,3-dimethoxypyridine.

Figure 2: Generalized workflow for NMR spectroscopic analysis.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical as it is largely transparent in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte's peaks.[4] Locking on the deuterium signal provides a stable reference for the magnetic field, ensuring high-resolution spectra. Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.[5][6][7]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Chloro-2,3-dimethoxypyridine in CDCl₃ at 400 MHz is summarized in the table below. Predictions were generated using a combination of database and algorithmic approaches.[8][9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-6 |

| 7.29 | d | 1H | H-4 |

| 3.98 | s | 3H | 2-OCH₃ |

| 3.92 | s | 3H | 3-OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring appear as distinct doublets in the aromatic region. The downfield shift of H-6 (δ 7.85) is attributed to its position adjacent to the electronegative nitrogen atom. The H-4 proton (δ 7.29) is upfield relative to H-6. The doublet multiplicity for both protons arises from the coupling to each other (³JHH).

-

Methoxy Protons (2-OCH₃ and 3-OCH₃): The two methoxy groups each give rise to a singlet in the upfield region, integrating to three protons each. The distinct chemical shifts (δ 3.98 and δ 3.92) are due to their different electronic environments, being at the 2- and 3-positions of the pyridine ring, respectively. The absence of coupling confirms they are not adjacent to any protons.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed in the following table. These predictions are based on extensive spectral databases and computational algorithms.[1][3][11]

| Chemical Shift (δ, ppm) | Assignment |

| 155.1 | C-2 |

| 145.3 | C-6 |

| 141.8 | C-3 |

| 125.9 | C-4 |

| 122.4 | C-5 |

| 56.5 | 2-OCH₃ |

| 56.1 | 3-OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Ring Carbons: The five carbons of the pyridine ring are all chemically non-equivalent and thus show five distinct signals. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2 and C-6) are the most deshielded, appearing at the lowest field (δ 155.1 and 145.3, respectively). The carbon bearing the chlorine atom (C-5) is observed at δ 122.4.

-

Methoxy Carbons: The two methoxy carbons appear as distinct signals in the upfield region (δ 56.5 and 56.1), consistent with sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Experimental Protocol: The KBr Pellet Method

For solid samples like 5-Chloro-2,3-dimethoxypyridine, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[14][15][16][17]

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

Causality in Experimental Choices: KBr is used as the matrix because it is transparent to infrared radiation in the mid-IR region and forms a clear pellet under pressure, minimizing scattering of the IR beam.[14][16] Grinding the sample to a fine powder ensures a homogenous distribution within the KBr matrix, leading to a high-quality spectrum.[17]

Predicted IR Spectral Data

The predicted significant IR absorption bands for 5-Chloro-2,3-dimethoxypyridine are listed below. These predictions are based on computational models that simulate molecular vibrations.[18][19][20][21][22]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (methoxy) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-O-C stretching (asymmetric, aryl ether) |

| 1100-1000 | Strong | C-O-C stretching (symmetric, aryl ether) |

| 850-750 | Medium | C-H out-of-plane bending (aromatic) |

| 750-650 | Medium | C-Cl stretching |

Interpretation of the IR Spectrum:

-

C-H Stretching: The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic pyridine ring. The medium intensity bands between 2980 and 2850 cm⁻¹ are assigned to the C-H stretching of the two methoxy groups.

-

Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O Stretching: The strong bands in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions are indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether functionalities (the methoxy groups).

-

C-Cl Stretching: The presence of the chlorine atom is confirmed by a medium intensity band in the 750-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.[23][24][25][26]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules like 5-Chloro-2,3-dimethoxypyridine.[10]

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices: The high energy (70 eV) of the electron beam in EI-MS is sufficient to ionize most organic molecules and induce fragmentation.[10] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

The predicted key ions in the mass spectrum of 5-Chloro-2,3-dimethoxypyridine are presented below. The fragmentation pathway is predicted based on the stability of the resulting ions and neutral losses.[23][27][28][29][30]

| m/z | Ion | Possible Fragmentation Pathway |

| 173/175 | [M]⁺˙ | Molecular ion |

| 158/160 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 143/145 | [M - 2CH₃]⁺ | Subsequent loss of a second methyl radical |

| 130/132 | [M - CH₃ - CO]⁺ | Loss of a methyl radical followed by loss of carbon monoxide |

| 95 | [M - 2CH₃ - Cl]⁺ | Loss of both methyl groups and the chlorine atom |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 173, with an isotopic peak at m/z 175 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

-

Fragmentation Pattern: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion at m/z 158/160. Subsequent loss of the second methyl group would lead to an ion at m/z 143/145. Another plausible fragmentation involves the loss of a methyl radical followed by the loss of a neutral carbon monoxide (CO) molecule, resulting in an ion at m/z 130/132. Further fragmentation could involve the loss of the chlorine atom. The analysis of these fragmentation patterns provides strong evidence for the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.[24][31][32] It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.[8][14][20][33]

Experimental Protocol: UV-Vis Spectrophotometry

The following is a generalized procedure for obtaining the UV-Vis spectrum of a compound in solution.

Figure 5: Standard procedure for UV-Vis spectroscopic analysis.

Causality in Experimental Choices: The choice of a UV-transparent solvent is crucial to ensure that the solvent itself does not absorb significantly in the wavelength range of interest.[33] Running a baseline with the pure solvent allows for the subtraction of any background absorbance from the solvent and the cuvette.

Predicted UV-Vis Spectral Data

Based on the substituted pyridine chromophore, the predicted UV-Vis absorption maxima for 5-Chloro-2,3-dimethoxypyridine in a polar protic solvent like ethanol are estimated as follows. These estimations are based on empirical rules and computational models for similar aromatic systems.[3][34]

| Predicted λmax (nm) | Electronic Transition |

| ~220-240 | π → π |

| ~270-290 | π → π |

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum is expected to show two main absorption bands, which are characteristic of substituted pyridine rings. These bands arise from π → π* electronic transitions within the aromatic system. The exact positions and intensities of these bands can be influenced by the nature and position of the substituents (chloro and methoxy groups) as well as the solvent used for the measurement.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-Chloro-2,3-dimethoxypyridine, covering ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. By presenting the predicted data alongside generalized experimental protocols and detailed interpretations, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The information contained herein will aid in the structural verification, purity assessment, and further investigation of this important chemical entity. While the presented data is based on reliable prediction methodologies, it is recommended to confirm these findings with experimental data when available.

References

-

ACD/Labs. ACD/HNMR Predictor and ACD/CNMR Predictor. American Chemical Society. Available from: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

-

ChemAxon. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. Available from: [Link]

-

EPFL. Web-based application for in silico fragmentation - MS tools. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

ChemAxon. NMR model prediction. Available from: [Link]

-

ChemAxon. NMR Predictor. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

PROSPRE. 1H NMR Predictor. Available from: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available from: [Link]

-

INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]

-

KBr Pellet Method. Shimadzu. Available from: [Link]

-

IR spectra prediction. Cheminfo.org. Available from: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Spectra Prediction. CFM-ID. Available from: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available from: [Link]

-

How to predict IR Spectra?. ResearchGate. Available from: [Link]

-

Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Available from: [Link]

-

UV-Vis Spectroscopy. Available from: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. PMC. Available from: [Link]

-

IR Spectroscopy - Basic Introduction. YouTube. Available from: [Link]

-

Chemical/Laboratory Techniques: UV-Vis spectrophotometer. YouTube. Available from: [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available from: [Link]

-

Mass Spectrometry. MSU chemistry. Available from: [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Available from: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Available from: [Link]

-

ACD/NMR Predictors - Software Demo. YouTube. Available from: [Link]

-

Stepbystep procedure for NMR data acquisition. Available from: [Link]

-

Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. Available from: [Link]

-

rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. Available from: [Link]

-

SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics | Oxford Academic. Available from: [Link]

-

How UV/Vis Spectrophotometer Works. Implen. Available from: [Link]

-

KBr Pellet Preparation for FTIR Analysis. YouTube. Available from: [Link]

-

NMR Predictors - ACD Labs. SoftwareOne. Available from: [Link]

-

SOP data acquisition. R-NMR. Available from: [Link]

-

The NIST Chemistry Webbook. National Institute of Standards and Technology. Available from: [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy?. AZoM. Available from: [Link]

-

predicting likely fragments in a mass spectrum. YouTube. Available from: [Link]

-

A Short Guide to using the NIST Webbook. YouTube. Available from: [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction. . .?. ResearchGate. Available from: [Link]

-

Marvin - Chemical Drawing Software. Chemaxon. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 4. MolView [molview.org]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. r-nmr.eu [r-nmr.eu]

- 8. m.youtube.com [m.youtube.com]

- 9. Visualizer loader [nmrdb.org]

- 10. PROSPRE [prospre.ca]

- 11. researchgate.net [researchgate.net]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. materialneutral.info [materialneutral.info]

- 14. shimadzu.com [shimadzu.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. azom.com [azom.com]

- 18. IR spectra prediction [cheminfo.org]

- 19. acdlabs.com [acdlabs.com]

- 20. IR-Agent: Expert-Inspired LLM Agents for Structure Elucidation from Infrared Spectra [arxiv.org]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]

- 23. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 24. agilent.com [agilent.com]

- 25. drawellanalytical.com [drawellanalytical.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 28. acdlabs.com [acdlabs.com]

- 29. academic.oup.com [academic.oup.com]

- 30. m.youtube.com [m.youtube.com]

- 31. youtube.com [youtube.com]

- 32. implen.de [implen.de]

- 33. engineering.purdue.edu [engineering.purdue.edu]

- 34. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

Technical Monograph: 5-Chloro-2,3-dimethoxypyridine